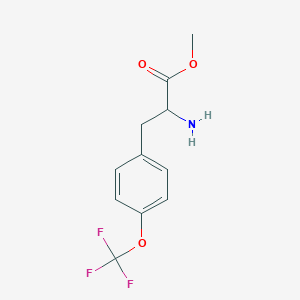

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRMLRVCCTUJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or oximes.

Reduction: Formation of the corresponding alcohol.

Substitution: Introduction of various nucleophiles into the aromatic ring

Scientific Research Applications

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical properties

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The trifluoromethoxy group distinguishes this compound from analogues with other electron-withdrawing or lipophilic substituents. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties

*Calculated molecular weight.

Key Observations:

- Trifluoromethoxy (OCF₃) vs. This may improve solubility but reduce membrane permeability relative to CF₃ analogues .

Functional Group Modifications

Derivatives with protective groups or halogens highlight synthetic versatility:

Table 2: Functional Group Comparisons

*Calculated based on C₁₆H₂₀F₃NO₆.

Key Observations:

- Boc Protection: The tert-butoxycarbonyl (Boc) group enhances stability during solid-phase peptide synthesis, allowing controlled deprotection under mild acidic conditions .

- α-Bromination: Bromine at the β-carbon enables further functionalization, such as Suzuki-Miyaura coupling, to introduce aryl or alkyl groups .

Biological Activity

Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, also known as (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12F3NO3

- Molecular Weight : Approximately 263.21 g/mol

- Structural Features : The compound features a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The amino acid backbone allows for interactions with various biological targets.

This compound exhibits several mechanisms of action:

- Receptor Binding : The trifluoromethoxy group facilitates penetration through cell membranes, allowing the compound to interact with intracellular receptors and enzymes. This interaction can modulate neurotransmitter systems and influence signaling pathways.

- Enzyme Modulation : Research indicates that the compound may inhibit specific enzymes or modulate their activity, contributing to its potential therapeutic effects.

Biological Activity

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Effects : The structural characteristics of the compound imply potential anti-inflammatory properties, although detailed studies are needed to confirm this activity.

- Neuropharmacological Potential : Given its ability to interact with neurotransmitter systems, there is interest in exploring its effects on neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against various bacteria | |

| Anti-inflammatory | Possible modulation of inflammatory pathways | |

| Neuropharmacological | Interaction with neurotransmitter systems |

Recent Research Highlights

- A study published in Chemical Reviews examined the interactions of organofluorine compounds with biological systems, highlighting the significance of trifluoromethoxy groups in enhancing bioactivity .

- Investigations into the binding affinity of this compound to specific receptors have shown promising results, suggesting its potential as a therapeutic agent in drug development.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Starting Material Preparation : Begins with commercially available 4-(trifluoromethoxy)benzaldehyde.

- Intermediate Formation : Involves condensation and reduction reactions to form an alcohol.

- Amination and Esterification : The alcohol is converted into an amine, followed by esterification to yield the final product.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with trifluoromethoxy-substituted aromatic precursors. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., diisopropylcarbodiimide) to activate carboxyl groups for amide bond formation .

- Esterification : Methanol or methyl chloride under acidic conditions to introduce the methyl ester group .

- Trifluoromethoxy incorporation : Requires trifluoroacetic acid or specialized reagents like 4-methoxyphenyl trifluoromethanesulfonate to ensure regioselectivity .

Critical factors : - Solvent choice (e.g., dimethylformamide for polar intermediates) .

- Temperature control (60–80°C for coupling reactions to avoid decomposition) .

- Purification via preparative HPLC or column chromatography to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical methods are most reliable?

- NMR spectroscopy : H and F NMR confirm the trifluoromethoxy group’s presence and positional isomerism .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHFNO with expected m/z 262.08 [M+H]) .

- X-ray crystallography : Resolves stereochemistry for chiral centers, critical for bioactivity studies .

Pitfalls : Overlapping signals in H NMR due to aromatic protons require 2D techniques (e.g., COSY) .

Q. What are the compound’s key physicochemical properties, and how do they impact solubility and stability?

- LogP : ~2.1 (calculated), indicating moderate lipophilicity suitable for cellular uptake .

- pKa : Amino group (~9.5) and ester group (~1.5), influencing ionization in biological buffers .

- Stability : Hydrolyzes in aqueous media at pH >7; store at -20°C in anhydrous conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

Contradictions in IC values (e.g., enzyme inhibition vs. cellular assays) often arise from:

- Assay conditions : pH-dependent ester hydrolysis alters active species availability .

- Metabolic instability : Use of liver microsomes or S9 fractions to assess first-pass metabolism .

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics) to validate specificity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug modification : Replace methyl ester with tert-butyl or acetyloxymethyl esters to enhance plasma stability .

- Stereochemical tuning : Enantiopure (R)- or (S)-forms improve target affinity (e.g., 10-fold difference in Ki observed in related fluorophenyl analogs) .

- Co-solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility for intravenous administration .

Q. How does the trifluoromethoxy group influence electronic and steric interactions in target binding?

- Electronic effects : The -OCF group is strongly electron-withdrawing, altering charge distribution in aromatic systems and enhancing π-π stacking with hydrophobic enzyme pockets .

- Steric hindrance : Bulkier than methoxy, it may disrupt binding in sterically sensitive targets (e.g., GPCRs) .

Validation : Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies to map binding sites .

Q. What are the compound’s metabolic pathways, and how do metabolites affect toxicity profiles?

- Primary metabolism : Ester hydrolysis to the carboxylic acid derivative (major metabolite) .

- Phase II metabolism : Glucuronidation of the amino group detected in hepatocyte assays .

- Toxic metabolites : Fluoride release from trifluoromethoxy degradation monitored via ion chromatography in preclinical studies .

Future Directions

- Mechanistic studies : Elucidate the role of trifluoromethoxy in redox modulation using EPR spectroscopy .

- Polypharmacology : Screen against kinase panels to identify secondary targets .

- Green chemistry : Develop solvent-free synthesis using ball milling to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.